Brasilicardin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

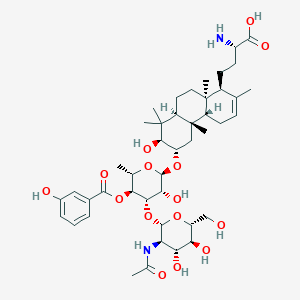

Brasilicardin B, also known as this compound, is a useful research compound. Its molecular formula is C44H66N2O15 and its molecular weight is 863 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Activities

Immunosuppressive Effects:

- Brasilicardin B has shown promising immunosuppressive activity in vitro and in vivo. Research indicates that it can inhibit the proliferation of T cells, which is crucial for organ transplantation and autoimmune disease treatments. In mixed lymphocyte reaction assays, this compound exhibited significant potency, with IC50 values comparable to or better than established immunosuppressants .

Antitumor Properties:

- Recent studies have suggested that this compound may also possess antitumor properties. It targets the LAT1 amino acid transporter, which is implicated in cancer cell proliferation. By inhibiting this transporter, this compound may induce stress responses in cancer cells, leading to reduced growth and survival rates .

Production Advances

Sustainable production methods for this compound have been a focus of recent research:

- Heterologous Expression Systems: Advances in genetic engineering have allowed for the heterologous expression of the brasilicardin biosynthetic gene cluster in non-pathogenic bacterial strains. This method significantly improves yield compared to traditional fermentation processes .

- Semi-Synthetic Approaches: Researchers have developed semi-synthetic routes that allow for the efficient conversion of precursor compounds into this compound. These methods facilitate the generation of derivatives for structure-activity relationship studies, optimizing pharmacological properties .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Usui et al. (2021) | Immunosuppressive Activity | Demonstrated that this compound inhibits T cell activation through LAT1 inhibition, with significant potency in vitro. |

| Botas et al. (2024) | Production Methods | Reported successful heterologous expression systems yielding higher quantities of Brasilicardin derivatives, including this compound. |

| Schwarz et al. (2024) | Regulatory Mechanisms | Investigated regulatory proteins affecting brasilicardin biosynthesis; findings suggest that manipulating these regulators can enhance production levels significantly. |

Propriétés

Formule moléculaire |

C44H66N2O15 |

|---|---|

Poids moléculaire |

863 g/mol |

Nom IUPAC |

(2S)-4-[(1S,4aS,4bS,6S,7S,8aS,10aS)-6-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(3-hydroxybenzoyl)oxy-6-methyloxan-2-yl]oxy-7-hydroxy-2,4b,8,8,10a-pentamethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-1-yl]-2-aminobutanoic acid |

InChI |

InChI=1S/C44H66N2O15/c1-20-11-14-30-43(6,25(20)12-13-26(45)38(54)55)16-15-29-42(4,5)37(53)27(18-44(29,30)7)58-41-34(52)36(35(21(2)57-41)60-39(56)23-9-8-10-24(49)17-23)61-40-31(46-22(3)48)33(51)32(50)28(19-47)59-40/h8-11,17,21,25-37,40-41,47,49-53H,12-16,18-19,45H2,1-7H3,(H,46,48)(H,54,55)/t21-,25-,26-,27-,28+,29+,30-,31+,32+,33+,34+,35-,36-,37+,40-,41-,43-,44+/m0/s1 |

Clé InChI |

UXTLGDFTYRZDJZ-LLZWJAEPSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@]3([C@H](CC[C@@]4([C@@H]3CC=C([C@@H]4CC[C@@H](C(=O)O)N)C)C)C([C@@H]2O)(C)C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)OC(=O)C6=CC(=CC=C6)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2CC3(C(CCC4(C3CC=C(C4CCC(C(=O)O)N)C)C)C(C2O)(C)C)C)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC(=O)C6=CC(=CC=C6)O |

Synonymes |

brasilicardin B |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.